2-Cyano-4-fluorophenyl 4-propylbenzoate
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Overview
Description
2-Cyano-4-fluorophenyl 4-propylbenzoate is an organic compound with the molecular formula C17H14FNO2 and a molecular weight of 283.2970 g/mol . This compound is characterized by the presence of a cyano group, a fluorine atom, and a propylbenzoate ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-fluorophenyl 4-propylbenzoate typically involves the esterification of 2-cyano-4-fluorophenol with 4-propylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-fluorophenyl 4-propylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized products include carboxylic acids or ketones.
Reduction: Reduced products include alcohols.
Ester Hydrolysis: Yields 2-cyano-4-fluorophenol and 4-propylbenzoic acid.
Scientific Research Applications
2-Cyano-4-fluorophenyl 4-propylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-4-fluorophenyl 4-propylbenzoate involves its interaction with molecular targets through its functional groups. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-fluorophenyl 4-methylbenzoate
- 2-Cyano-4-fluorophenyl 4-ethylbenzoate
- 2-Cyano-4-fluorophenyl 4-butylbenzoate
Uniqueness
2-Cyano-4-fluorophenyl 4-propylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
91407-07-7 |
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Molecular Formula |
C17H14FNO2 |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
(2-cyano-4-fluorophenyl) 4-propylbenzoate |
InChI |
InChI=1S/C17H14FNO2/c1-2-3-12-4-6-13(7-5-12)17(20)21-16-9-8-15(18)10-14(16)11-19/h4-10H,2-3H2,1H3 |
InChI Key |
UBKKHITULPVYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C#N |
Origin of Product |
United States |
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